
Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis could also involve the use of pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a methyl group at positions 5 and 6 respectively. An ethyl ester group is attached to the pyridine ring at position 2 .Chemical Reactions Analysis
The compound could potentially undergo Suzuki–Miyaura coupling reactions, which involve the formation of a new carbon-carbon bond between two different organic groups . The reaction involves an oxidative addition step, where palladium donates electrons to form a new Pd–C bond, and a transmetalation step, where an organic group is transferred from boron to palladium .Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research has demonstrated that certain derivatives of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate exhibit significant analgesic and anti-inflammatory activities. These compounds, specifically ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl(alkyl)-1,4-dihydropyridyl)]acetates, were found to show superior effects compared to traditional drugs like aspirin and ibuprofen. This suggests potential applications in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Agudoawu & Knaus, 2000).
Chemical Synthesis and Catalysis
The compound has been used in chemical synthesis processes. For example, Ethyl 2-methyl-2,3-butadienoate, which can be derived from this compound, acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines. This reaction, facilitated by an organic phosphine catalyst, results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This highlights its role in the synthesis of complex organic compounds (Zhu, Lan, & Kwon, 2003).
Corrosion Inhibition
Ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a related compound, has been studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. This indicates its potential use in industrial applications where corrosion resistance is crucial (Ghazoui et al., 2017).
Horticultural Applications
In horticulture, derivatives of this compound have been used to stimulate branching in deciduous tree fruit nursery stocks. This application is particularly relevant for improving the growth patterns of apple and pear trees in nursery settings (Larsen, 1979).
Future Directions
properties
IUPAC Name |
ethyl 2-(5-chloro-6-methylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVCWZIZAHTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


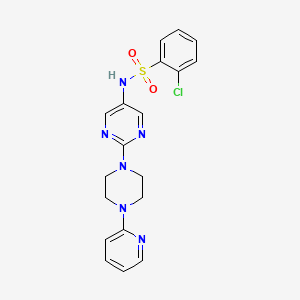
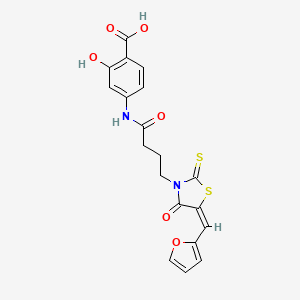


![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)
![(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride](/img/structure/B2888126.png)
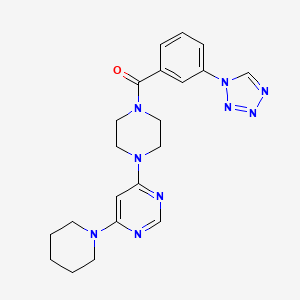


![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)
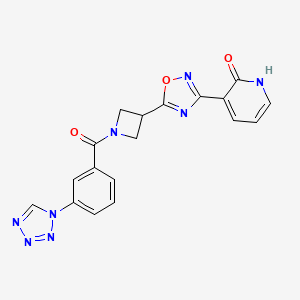
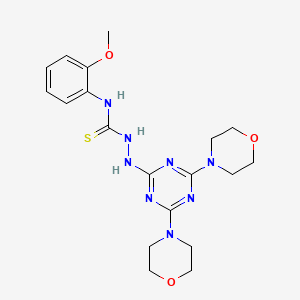
![(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride](/img/structure/B2888137.png)